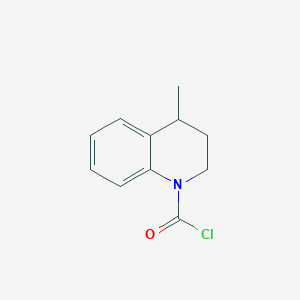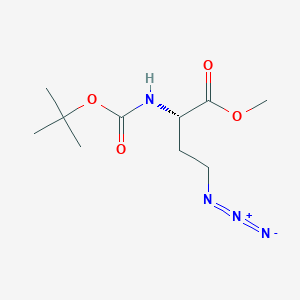
3-Fluoro-4-methylhex-5-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-methylhex-5-en-2-one is a synthetic chemical compound that belongs to the class of fluorinated ketones. It is also known as 3-fluoro-4-methyl-5-hexen-2-one, 3F-4MH, or FMK. This compound has been widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-methylhex-5-en-2-one is not fully understood. However, it is believed to act as an electrophilic Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction leads to the formation of covalent adducts with the nucleophiles, which can alter the activity of enzymes and proteins.
Biochemical and Physiological Effects
3-Fluoro-4-methylhex-5-en-2-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including proteases, kinases, and phosphatases. Moreover, it has been shown to induce apoptosis in cancer cells and modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Fluoro-4-methylhex-5-en-2-one in lab experiments include its high reactivity, selectivity, and versatility. It can be used as a probe for studying enzyme-catalyzed reactions and protein-ligand interactions. However, the limitations of using this compound include its potential toxicity and instability.
Zukünftige Richtungen
There are several future directions for the use of 3-Fluoro-4-methylhex-5-en-2-one in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. Moreover, it can be used as a tool for studying enzyme-catalyzed reactions and protein-ligand interactions. Additionally, it can be used in the development of new materials with unique properties.
Synthesemethoden
The synthesis of 3-Fluoro-4-methylhex-5-en-2-one can be achieved through several methods. One of the most common methods involves the reaction of 3-fluoroacetophenone with ethylmagnesium bromide, followed by the addition of methyl vinyl ketone and subsequent acid-catalyzed dehydration. Another method involves the reaction of 3-fluoroacetophenone with malonic acid in the presence of sodium ethoxide, followed by decarboxylation and acid-catalyzed dehydration.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-methylhex-5-en-2-one has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. Moreover, it has been used as a probe for studying enzyme-catalyzed reactions and protein-ligand interactions.
Eigenschaften
CAS-Nummer |
102283-45-4 |
|---|---|
Produktname |
3-Fluoro-4-methylhex-5-en-2-one |
Molekularformel |
C7H11FO |
Molekulargewicht |
130.16 g/mol |
IUPAC-Name |
3-fluoro-4-methylhex-5-en-2-one |
InChI |
InChI=1S/C7H11FO/c1-4-5(2)7(8)6(3)9/h4-5,7H,1H2,2-3H3 |
InChI-Schlüssel |
LZKMXZLQIDECTE-UHFFFAOYSA-N |
SMILES |
CC(C=C)C(C(=O)C)F |
Kanonische SMILES |
CC(C=C)C(C(=O)C)F |
Synonyme |
5-Hexen-2-one, 3-fluoro-4-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



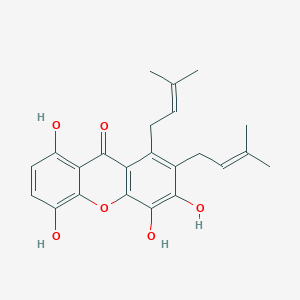
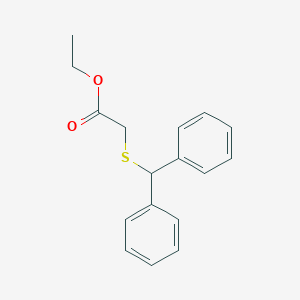

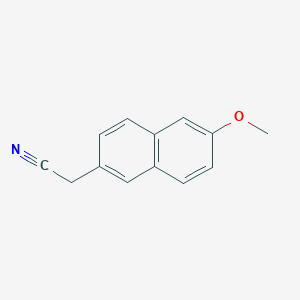

![3-Methyl-9H-pyrido[2,3-b]indole](/img/structure/B22240.png)
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide](/img/structure/B22243.png)
![1,7-Dichloro-2,6-bis[chloro(difluoro)methyl]-1,1,7,7-tetrafluoro-2,6-dihydroxy-3-methylheptan-4-one](/img/structure/B22247.png)
![(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B22251.png)


